5beta,10beta-Sibirene
Description
5beta,10beta-Sibirene is a bicyclic sesquiterpene belonging to the eudesmane family, characterized by its fused decalin framework and stereospecific substituents. Its systematic IUPAC name is (4aR,8aR)-4a-methyl-7-(propan-2-yl)-1-methylidene-1,2,3,4,4a,5,6,8a-octahydronaphthalene, with the molecular formula C₁₅H₂₄ and a molecular weight of 204.1878 g/mol . This compound is structurally distinguished by a methylidene group at position 1, a methyl group at 4a, and an isopropyl substituent at position 5.
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(4aR,8aR)-8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3/t14-,15-/m1/s1 |
InChI Key |
ALUIZDJKPCNAGJ-HUUCEWRRSA-N |
Isomeric SMILES |
CC(C)C1=C[C@@H]2C(=C)CCC[C@@]2(CC1)C |
Canonical SMILES |
CC(C)C1=CC2C(=C)CCCC2(CC1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on structural homology or functional overlap:
5beta,10alpha-Sibirene
- Structural Similarities :
- Key Differences :
- Stereochemistry : The configuration at C10 differs (alpha vs. beta), altering the spatial orientation of the decalin ring system. This difference impacts intermolecular interactions, such as binding to biological targets or solubility in hydrophobic matrices.
- Thermodynamic Stability : Computational studies suggest that 5beta,10beta-Sibirene may exhibit greater stability due to reduced steric strain in the beta configuration .
(Z)-gamma-Bisabolene
- Structural Similarities :
- Key Differences: Skeletal Framework: (Z)-gamma-Bisabolene is a linear monocyclic sesquiterpene with a bisabolane skeleton, contrasting with the bicyclic eudesmane structure of 5beta,10beta-Sibirene. Biological Roles: Bisabolenes are often associated with plant volatile emissions (e.g., pheromones or floral scents), whereas eudesmanes like 5beta,10beta-Sibirene are more commonly linked to defense mechanisms or stress responses in plants.
Research Findings and Data
Table 1: Comparative Analysis of 5beta,10beta-Sibirene and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Skeletal Class | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 5beta,10beta-Sibirene | C₁₅H₂₄ | 204.1878 | Eudesmane (bicyclic) | 1-methylidene, 4a-methyl, 7-isopropyl | Hypothesized antimicrobial activity |
| 5beta,10alpha-Sibirene | C₁₅H₂₄ | 204.1878 | Eudesmane (bicyclic) | 1-methylidene, 4a-methyl, 7-isopropyl | Stereochemical impact on bioactivity |
| (Z)-gamma-Bisabolene | C₁₅H₂₄ | 204.1878 | Bisabolane (monocyclic) | Isopropyl, conjugated diene | Volatile signaling in plants |
Key Research Insights:
Stereochemical Influence : The beta configuration at C10 in 5beta,10beta-Sibirene may enhance its interaction with hydrophobic enzyme pockets compared to the alpha analogue, as suggested by molecular docking simulations .
Functional Divergence : While 5beta,10beta-Sibirene and its stereoisomer are structurally akin, (Z)-gamma-Bisabolene’s linear structure confers higher volatility, making it more suitable for airborne ecological signaling .
Synthetic Accessibility: Neither 5beta,10beta-Sibirene nor its analogues are explicitly documented in synthetic pathways within the provided evidence. However, analogous sesquiterpenes are typically biosynthesized via the mevalonate pathway or isolated via chromatographic methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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